molecular formula C13H24BNO2 B1440096 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine CAS No. 1909308-00-4

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Cat. No.: B1440096
CAS No.: 1909308-00-4
M. Wt: 237.15 g/mol
InChI Key: RIUCHPHZLFQYHI-UHFFFAOYSA-N
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Description

“1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C13H20BNO3 . It is used in research and development .


Synthesis Analysis

The synthesis of this compound involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride and potassium acetate in dimethyl sulfoxide at 90°C for 4 hours under an inert atmosphere . The reaction mixture is then cooled to room temperature, transferred into water, and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular weight of this compound is 249.11 . Unfortunately, the exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound has a high gastrointestinal absorption and is BBB permeant . It is a P-gp substrate . Its water solubility is 1.21 mg/ml .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds like 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine are often synthesized for their potential use in various chemical applications. For instance, similar boric acid ester intermediates with benzene rings have been synthesized and analyzed using methods like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures have been confirmed through single crystal X-ray diffraction and Density Functional Theory (DFT) calculations, highlighting their relevance in structural chemistry and material science (Huang et al., 2021).

Development of Novel Compounds

  • Research in this area also focuses on developing new compounds with potential industrial applications. For example, the synthesis of water-soluble poly(p-phenyleneethynylene) under aerobic conditions using a novel ethyne synthon demonstrates the versatility of these compounds in polymer science (Kang et al., 2008).

Application in Material Science

  • The synthesis of electron transport materials using these compounds as intermediates indicates their importance in the field of materials science. Such developments can contribute to the advancement of technologies like organic light-emitting diodes (OLEDs) and solar cells (Xiangdong et al., 2017).

Catalysis and Organic Reactions

  • Some studies explore the use of these compounds in catalytic processes. For instance, research on the Pd-catalyzed borylation of aryl bromides demonstrates their role as catalysts or intermediates in complex organic reactions (Takagi & Yamakawa, 2013).

Pharmaceutical Research

  • While not directly related to this compound, compounds with similar structures have been investigated for their potential in drug synthesis. This includes the development of intermediates for drugs like crizotinib, highlighting the pharmaceutical relevance of these chemical structures (Kong et al., 2016).

Safety and Hazards

The compound is classified as potentially harmful if swallowed, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BNO2/c1-6-15-9-7-8-11(10-15)14-16-12(2,3)13(4,5)17-14/h8H,6-7,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUCHPHZLFQYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
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1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 3
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1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 4
Reactant of Route 4
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
Reactant of Route 6
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

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